molecular formula C10H7BrClNO B1450452 1-Acetyl-3-bromo-4-chloroindole CAS No. 1375064-70-2

1-Acetyl-3-bromo-4-chloroindole

Cat. No.: B1450452
CAS No.: 1375064-70-2
M. Wt: 272.52 g/mol
InChI Key: XCAMLNKESBSRHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Acetyl-3-bromo-4-chloroindole is C10H7BrClNO . The InChI code is 1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3 . The molecular weight is 272.52 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 272.52 g/mol . The compound has a topological polar surface area of 22 Ų . It has a computed XLogP3-AA value of 3.2 , indicating its lipophilicity. The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Techniques and Precursors

  • Development of Chromogenic Substrates : A study detailed the synthesis of a chromogenic substrate from sialic acid, involving steps like acetylation and chlorination, which could be related to methods for synthesizing compounds like "1-Acetyl-3-bromo-4-chloroindole" for use in chromogenic assays Tang Yan-bo (2003).

  • Auxin Research in Plant Growth : Research on 4-Chloroindole-3-acetic acid (4-Cl-IAA), a potent auxin, indicates the significance of halogenated indoles in understanding plant growth and development, suggesting potential applications in agricultural science D. Reinecke (2004).

  • Synthesis of Indigogenic Substrates : A general and efficient synthesis method for N-acetyl-5-bromo-4-chloroindoxyl, a precursor for indigogenic substrates, was reported. This demonstrates the role of halogenated indoles in probing biological activities Michael N. Gandy et al. (2015).

Biological Applications

  • Microbial Degradation of Environmental Pollutants : A review on microbial degradation pathways for indole and its derivatives, including halogenated versions, highlights their significance as environmental pollutants and the microbial responses to them P. Arora et al. (2015).

  • Bioassays and Plant Growth Regulation : The synthesis of 4-Chloroindole-3-acetic acid and its esters for bioassays indicates their potential in regulating plant growth, presenting a research avenue for "this compound" in similar contexts M. Katayama (2000).

Chemical Properties and Reactions

  • Halogenated Auxin Biosynthesis : The only known halogenated plant hormone, 4-chloroindole-3-acetic acid, is synthesized in legume seeds, indicating potential pathways for creating similar halogenated compounds for research purposes Nathan D. Tivendale et al. (2012).

Safety and Hazards

The safety information available indicates that 1-Acetyl-3-bromo-4-chloroindole has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Cellular Effects

1-Acetyl-3-bromo-4-chloroindole influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression profiles

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. Indole derivatives are known to bind to multiple receptors and enzymes, leading to either inhibition or activation of their functions This binding can result in changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature and pH . Long-term studies are needed to fully understand the temporal effects of this compound on cellular functions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound in animal models are ongoing to establish these dosage parameters.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play critical roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels. The specific metabolic pathways involving this compound are still being investigated, but it is expected to follow similar metabolic patterns as other indole derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(3-bromo-4-chloroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMLNKESBSRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252880
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-70-2
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-3-bromo-4-chloroindole
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